(2E)-3-(2-Nitrophenyl)acryloyl chloride
Description
Significance of Acryloyl Chlorides as Synthetic Intermediates
Acryloyl chlorides are powerful acylating agents, readily undergoing reactions typical of acid chlorides. wikipedia.org These include esterification with alcohols, amidation with amines, and Friedel-Crafts acylation with aromatic compounds. The resulting α,β-unsaturated esters, amides, and ketones are themselves important synthetic intermediates, participating in a variety of subsequent reactions. For instance, they can act as Michael acceptors, dienophiles in Diels-Alder reactions, and substrates for various addition and cyclization reactions.
The versatility of acryloyl chlorides is further enhanced by the ability to introduce a wide array of substituents onto the vinyl backbone. These substituents can modulate the steric and electronic properties of the molecule, thereby fine-tuning its reactivity and providing access to a diverse range of target structures. The preparation of acryloyl chlorides is often achieved by treating the corresponding acrylic acid with a chlorinating agent, such as thionyl chloride or oxalyl chloride. wikipedia.orgresearchgate.net
The Role of Aromatic and Nitro Substituents in Acryloyl Chloride Reactivity
The introduction of an aromatic substituent onto the acryloyl chloride framework, as seen in cinnamoyl chloride derivatives, significantly influences the compound's reactivity. The aromatic ring can engage in electronic communication with the acryloyl system, affecting the electrophilicity of the carbonyl carbon and the reactivity of the carbon-carbon double bond. The nature of this influence depends on the electronic properties of the substituents on the aromatic ring.
The presence of a nitro group, particularly in the ortho or para position, exerts a profound electron-withdrawing effect on the molecule. This effect is twofold: it increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, and it enhances the Michael acceptor character of the β-carbon of the double bond. This heightened reactivity can be harnessed to drive reactions that might be sluggish with unsubstituted or electron-rich acryloyl chlorides. For instance, the increased reactivity of ortho-substituted sulfonyl chlorides has been noted and attributed to steric acceleration, a phenomenon that could also play a role in the reactivity of ortho-substituted acryloyl chlorides. nih.gov
Scope and Academic Relevance of (2E)-3-(2-Nitrophenyl)acryloyl chloride Research
This compound has emerged as a particularly useful and versatile building block in organic synthesis, primarily due to the strategic placement of the nitro group. The ortho position of the nitro group allows for its participation in intramolecular cyclization reactions, providing a powerful tool for the construction of nitrogen-containing heterocyclic compounds.
A significant body of research has focused on the use of this compound in the synthesis of quinolines, a class of heterocyclic compounds with a wide range of biological activities and applications in medicinal and industrial chemistry. rsc.orgresearchgate.net The general strategy involves the reaction of the acryloyl chloride with an appropriate nucleophile, followed by a reductive cyclization of the nitro group. This approach offers a convergent and efficient route to a variety of substituted quinolines.
Furthermore, the reactivity of the acryloyl chloride moiety allows for its incorporation into more complex molecular scaffolds, which can then be elaborated into a diverse array of heterocyclic systems. The compound's utility is not limited to quinoline (B57606) synthesis; it has also been employed in the preparation of other heterocycles, demonstrating its broad applicability as a synthetic intermediate. amazonaws.comekb.egekb.eg The academic interest in this compound is driven by its ability to facilitate the construction of complex and biologically relevant molecules through efficient and often elegant synthetic strategies.
Below is a table summarizing some of the key properties of this compound:
| Property | Value |
| CAS Number | 141236-47-7 |
| Molecular Formula | C9H6ClNO3 |
| Molecular Weight | 211.60 g/mol |
| Synonyms | o-Nitrocinnamoyl chloride, (E)-3-(2-Nitrophenyl)prop-2-enoyl chloride |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2-nitrophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-9(12)6-5-7-3-1-2-4-8(7)11(13)14/h1-6H/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFCQNBXNFITF-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263260 | |
| Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141236-47-7 | |
| Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141236-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(2-Nitrophenyl)-2-propenoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101263260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry and Mechanistic Pathways of 2e 3 2 Nitrophenyl Acryloyl Chloride
Nucleophilic Acyl Substitution Reactions
The acyl chloride group is a highly reactive derivative of a carboxylic acid, making it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution, where a nucleophile replaces the chloride ion. This reaction proceeds via a characteristic addition-elimination mechanism. libretexts.org
(2E)-3-(2-Nitrophenyl)acryloyl chloride reacts vigorously with primary and secondary amines to form the corresponding N-substituted amides. libretexts.org The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This is typically followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the stable amide product. libretexts.orgchemguide.co.uk
These reactions are often carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. researchgate.nethud.ac.uk The neutralization prevents the protonation of the reactant amine, which would render it non-nucleophilic. chemguide.co.uk
Table 1: Examples of Amidation Reactions
| Reactant Amine | Product Name |
|---|---|
| Aniline | N-phenyl-3-(2-nitrophenyl)acrylamide |
| Diethylamine | N,N-diethyl-3-(2-nitrophenyl)acrylamide |
The reaction with primary amines yields secondary amides, while secondary amines produce tertiary amides. Due to the high reactivity of acyl chlorides, these reactions are generally rapid and exothermic. libretexts.org
In a similar fashion to amidation, this compound reacts with alcohols to form esters. wikipedia.org This process, known as esterification, is a fundamental transformation in organic chemistry. The reaction is typically performed in an inert solvent, and often a weak base like triethylamine is added to scavenge the HCl produced. researchgate.net
The general procedure involves the slow addition of the acyl chloride to a solution of the alcohol. iiste.org The reaction's exothermic nature requires careful temperature control, often by cooling the reaction mixture in an ice bath. youtube.com
Table 2: Examples of Esterification Reactions
| Reactant Alcohol | Product Name |
|---|---|
| Methanol | Methyl (2E)-3-(2-nitrophenyl)acrylate |
| Ethanol | Ethyl (2E)-3-(2-nitrophenyl)acrylate |
| Isopropanol | Isopropyl (2E)-3-(2-nitrophenyl)acrylate |
The choice of solvent is crucial and should be inert to the highly reactive acyl chloride; common choices include tetrahydrofuran (B95107) (THF), dichloromethane (B109758), or chloroform (B151607). researchgate.net
This compound can be converted into a carboxylic anhydride (B1165640). This is achieved by reacting it with a carboxylate salt, such as the sodium salt of (2E)-3-(2-nitrophenyl)acrylic acid. The carboxylate anion acts as the nucleophile, attacking the acyl chloride and displacing the chloride ion. wikipedia.org
Alternatively, the reaction can be carried out with a carboxylic acid in the presence of a tertiary amine base like triethylamine. The base deprotonates the carboxylic acid to form the nucleophilic carboxylate in situ, which then reacts with the acyl chloride.
Acyl chlorides are highly sensitive to moisture and readily undergo hydrolysis when exposed to water. This compound is no exception and reacts with water to yield (2E)-3-(2-nitrophenyl)acrylic acid and hydrochloric acid. wikipedia.org This reaction is a common decomposition pathway, and thus the compound must be handled under anhydrous conditions.
Solvolysis is a more general term for the reaction of the substrate with the solvent as the nucleophile. If the solvent is an alcohol (alcoholysis), the product is an ester, as described in the esterification section.
The universally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the addition-elimination mechanism. libretexts.org
Nucleophilic Addition: The reaction begins with the nucleophile (e.g., an amine or alcohol) attacking the electrophilic carbonyl carbon of the acyl chloride. This breaks the carbon-oxygen π-bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.org
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and quickly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion—a good leaving group—is expelled. libretexts.org
The presence of the 2-nitrophenyl group, a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon. ucalgary.ca This increased positive character makes the carbon atom more susceptible to attack by nucleophiles, thereby increasing the reaction rate compared to unsubstituted acryloyl chlorides. The departure of the chloride ion is a favorable process as it is a weak base and a stable anion. dalalinstitute.com
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is part of an α,β-unsaturated carbonyl system. The electron-withdrawing nature of both the acyl chloride and the nitrophenyl group makes the β-carbon electrophilic and susceptible to nucleophilic attack in a conjugate addition (Michael addition) reaction.
Furthermore, the double bond can participate in various addition and cycloaddition reactions. For instance, it could potentially undergo reactions like the Baylis-Hillman reaction, which involves the coupling of an activated alkene with an aldehyde in the presence of a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). nih.gov Other potential transformations include halogenation, hydrogenation, and epoxidation, although these may compete with reactions at the more reactive acyl chloride site. Careful selection of reagents and reaction conditions is necessary to achieve selectivity for reactions at the double bond.
Michael Addition Reactions
The Michael addition, or conjugate addition, involves the attack of a nucleophile (a Michael donor) on the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com this compound is an excellent Michael acceptor. The strong electron-withdrawing capacity of the 2-nitrophenyl group and the acryloyl chloride moiety significantly lowers the electron density across the conjugated system, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.
The general mechanism proceeds in three steps:
Formation of a nucleophile (e.g., an enolate from a ketone or malonic ester).
Nucleophilic attack at the β-carbon of the acryloyl chloride, forming a new carbon-carbon bond and a transient enolate.
Protonation of the enolate to yield the final 1,4-addition product. masterorganicchemistry.com
Research on related N-arylacrylamides demonstrates the powerful activating effect of a nitro substituent. In studies of hetero-Michael additions, the presence of an ortho-nitrophenyl group was shown to dramatically increase the rate of reaction with thiol nucleophiles compared to other substituted analogues. nih.gov This is attributed to the enhanced electrophilicity of the β-carbon, which facilitates the nucleophilic attack. While this data pertains to acrylamides, the electronic principle directly applies to the analogous acryloyl chloride.
Table 1: Relative Reaction Rates of Glutathione (GSH) Addition to N-Aryl Acrylamides
| N-Aryl Acrylamide (B121943) Substituent | Relative Reaction Rate Constant (s⁻¹) | Half-life (t₁/₂) (minutes) |
|---|---|---|
| o-nitrophenyl | 1.92 x 10⁻³ | 6 |
| p-methoxyphenyl | 3.38 x 10⁻⁵ | 343 |
This table, adapted from data on N-arylacrylamides, illustrates the significant rate enhancement provided by an electron-withdrawing ortho-nitro group in Michael addition reactions. nih.gov
The high reactivity of this compound in Michael additions makes it a valuable building block for synthesizing complex molecules. For instance, the aza-Michael reaction, using amine nucleophiles, is employed in the formation of hydrogels and other polymeric materials. mdpi.com
Cycloaddition Reactions with Dienophiles
Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. The most well-known of these is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a double or triple bond, known as the dienophile. masterorganicchemistry.com
The carbon-carbon double bond in this compound allows it to function as a dienophile. The reactivity of a dienophile in the Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The powerful electron-withdrawing effects of both the 2-nitrophenyl group and the acyl chloride group make this compound a highly activated, electron-deficient dienophile. This high reactivity predisposes it to react readily with electron-rich dienes (e.g., cyclopentadiene, isoprene) under relatively mild conditions.
Lewis acids such as diethylaluminum chloride can be used to further promote the reaction and control the stereoselectivity of the cycloaddition, as has been demonstrated with structurally similar chiral α,β-unsaturated carboximides. researchgate.net The reaction of this compound with a simple diene like 1,3-butadiene (B125203) would be expected to yield a cyclohexene (B86901) derivative, incorporating the substituted acyl chloride moiety into a new six-membered ring.
Polymerization and Copolymerization Studies
The vinyl group in this compound makes it a suitable monomer for addition polymerization. The resulting polymers would feature a polyacrylate backbone with pendant 2-nitrophenyl and acyl chloride groups. The highly reactive acyl chloride functionality offers a versatile handle for post-polymerization modification, allowing for the attachment of various molecules through reaction with nucleophiles like alcohols or amines. This capability is crucial for the synthesis of functional and specialty polymers. researchgate.net
Radical Polymerization Mechanisms
Conventional radical polymerization is a common method for polymerizing vinyl monomers and proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination. mdpi.com
Initiation: A radical initiator, such as 2,2′-azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide (BPO), is thermally or photochemically decomposed to generate initial radical species. This radical then adds to the carbon-carbon double bond of the this compound monomer, forming a new, monomer-centered radical. mdpi.com
Propagation: The newly formed radical monomer rapidly adds to another monomer molecule, extending the polymer chain and regenerating the radical at the new chain end. This step repeats thousands of times to form a long polymer chain.
Termination: The growth of polymer chains is halted through termination reactions. This typically occurs by combination (two growing chains coupling to form a single dead chain) or disproportionation (hydrogen abstraction from one chain by another, resulting in two dead chains, one with a saturated and one with an unsaturated end). mdpi.comnih.gov
The 2-nitrophenyl group can influence the polymerization kinetics by affecting the stability of the propagating radical.
Controlled Polymerization Techniques for Functional Polymers
To overcome the limitations of conventional radical polymerization, such as poor control over molecular weight and architecture, controlled/living radical polymerization (CRP) techniques are employed. cmu.edu Methods like Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures. researchgate.netmdpi.com
The application of these techniques to this compound would enable the creation of well-defined functional polymers. The acyl chloride group is generally tolerant of these polymerization conditions, allowing it to be preserved for subsequent reactions. This "grafting-to" approach is a powerful strategy for creating complex materials, such as block copolymers or polymer brushes on surfaces. ethernet.edu.etbenasque.org
Table 2: Comparison of Controlled Radical Polymerization (CRP) Techniques
| Technique | Key Components | Mechanism Principle | Advantages |
|---|---|---|---|
| ATRP | Monomer, Initiator (alkyl halide), Catalyst (transition metal complex, e.g., Cu(I)/ligand) | Reversible activation/deactivation of dormant polymer chains via atom transfer. | Versatile for many monomers, well-defined end groups. |
| RAFT | Monomer, Initiator, RAFT agent (e.g., dithioester, trithiocarbonate) | Degenerative chain transfer between active and dormant chains mediated by the RAFT agent. | Tolerant of many functional groups and solvents, applicable to a wide range of monomers. |
| NMP | Monomer, Initiator, Nitroxide mediator (e.g., TEMPO) | Reversible cleavage of a covalent bond between the polymer chain end and the nitroxide radical. | Metal-free system, simple components. |
Influence of the 2-Nitrophenyl Group on Reactivity and Selectivity
The 2-nitrophenyl group is a powerful modulator of the reactivity of the entire this compound molecule. Its strong electron-withdrawing nature, arising from a combination of inductive (-I) and resonance (-M) effects, is the primary driver of the compound's chemical behavior.
Electronic Effects on Carbonyl Electrophilicity
The electrophilicity of a carbonyl carbon is a measure of its susceptibility to attack by nucleophiles. Theoretical and experimental studies have shown that electron-withdrawing substituents on aromatic rings attached to a carbonyl group can significantly enhance this electrophilicity. nih.govucm.es
The 2-nitrophenyl group withdraws electron density from the carbonyl carbon of the acryloyl chloride moiety. This withdrawal increases the partial positive charge (δ+) on the carbonyl carbon, making it a "harder" and more reactive electrophilic center. Computational studies on substituted benzaldehydes have demonstrated a direct correlation between the electron-withdrawing strength of a substituent and the activation barrier for nucleophilic attack; stronger withdrawing groups like -NO₂ lead to lower activation barriers and thus higher reactivity. nih.gov This is primarily due to stronger electrostatic attraction between the more polarized carbonyl group and the incoming nucleophile. nih.govucm.es
This enhanced electrophilicity means that this compound will be highly reactive in nucleophilic acyl substitution reactions, for example, with alcohols to form esters or with amines to form amides.
Table 3: Correlation of Substituent Electronic Effects and Carbonyl Reactivity
| Substituent (on Benzaldehyde) | Computed Hirshfeld Charge on Carbonyl Carbon | Effect on Activation Barrier for Nucleophilic Attack |
|---|---|---|
| -NO₂ (Strongly Withdrawing) | +0.132 | Lowered (Higher Reactivity) |
| -H (Neutral) | - | Baseline |
| -NMe₂ (Strongly Donating) | +0.119 | Increased (Lower Reactivity) |
This table is based on computational data for substituted benzaldehydes, illustrating how electron-withdrawing groups like -NO₂ increase the positive charge on the carbonyl carbon, enhancing its electrophilicity and reactivity. nih.gov
Steric Hindrance from Ortho-Substitution
The ortho-positioning of the nitro group relative to the acryloyl side chain in this compound imposes considerable steric hindrance around the electrophilic carbonyl carbon. This steric bulk can significantly influence the rate and feasibility of nucleophilic attack. Generally, ortho-substituted benzoyl halides tend to be less reactive than their para-isomers due to the steric impediment of the ortho-substituent to the incoming nucleophile. nih.gov
A kinetic study on the solvolysis of o-nitrobenzoyl chloride, a structurally related compound, revealed that it is substantially less reactive than its p-isomer in most solvents. nih.gov This reduced reactivity is attributed to the steric hindrance from the o-nitro group, which impedes the approach of the nucleophilic solvent to the acyl carbon. nih.gov This effect is expected to be pronounced in reactions involving bulky nucleophiles. The transition state of the nucleophilic acyl substitution, which involves the formation of a tetrahedral intermediate, is likely to be destabilized by the steric clash between the ortho-nitro group and the incoming nucleophile.
The table below illustrates the comparative reactivity of ortho- and para-nitrobenzoyl chlorides in various solvents, highlighting the impact of the ortho-nitro group on reaction rates.
| Solvent System | Rate Constant Ratio (kortho / kpara) | Implication for Reactivity |
| High Nucleophilicity, Low Ionizing Power Solvents | < 1 | Ortho-isomer is less reactive due to steric hindrance. |
| Aqueous Fluoroalcohol | > 1 | Ortho-isomer is more reactive, suggesting a different mechanistic pathway may be at play in highly ionizing, less nucleophilic media. nih.gov |
For this compound, the extended conjugation of the acryloyl system might slightly alter the geometry and electronic distribution compared to a simple benzoyl chloride. However, the fundamental principle of steric hindrance from the bulky ortho-nitro group remains a critical factor in its reaction chemistry.
Advanced Derivatization Strategies and Functional Material Precursors
Synthesis of Diverse N-Substituted (2E)-3-(2-Nitrophenyl)acrylamides
The high reactivity of the acyl chloride function in (2E)-3-(2-nitrophenyl)acryloyl chloride makes it an excellent electrophile for reactions with primary and secondary amines. This reaction, typically carried out in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct, proceeds readily to form a stable amide bond. researchgate.netresearchgate.net This straightforward acylation provides a robust method for synthesizing a wide array of N-substituted (2E)-3-(2-nitrophenyl)acrylamides. uobaghdad.edu.iq The properties of the resulting amide can be systematically tuned by varying the substituent on the amine nucleophile. This strategy has been employed to create libraries of compounds for various research applications. nih.gov The general reaction involves dissolving the amine in a suitable aprotic solvent, followed by the addition of the acryloyl chloride. researchgate.net
Table 1: Examples of N-Substituted Acrylamide (B121943) Synthesis
| Amine Reactant | Base | Product Name |
|---|---|---|
| Aniline | Triethylamine | N-phenyl-(2E)-3-(2-nitrophenyl)acrylamide |
| Diethylamine | Pyridine (B92270) | N,N-diethyl-(2E)-3-(2-nitrophenyl)acrylamide |
| 4-Methoxy-aniline | Triethylamine | N-(4-methoxyphenyl)-(2E)-3-(2-nitrophenyl)acrylamide |
Preparation of Esters as Monomers for Specialized Acrylate (B77674) Polymers
In a reaction analogous to amide formation, this compound can be reacted with various alcohols to yield the corresponding (2E)-3-(2-nitrophenyl)acrylate esters. This esterification is a fundamental transformation that converts the reactive acyl chloride into a less reactive but more stable ester functional group. google.com The resulting acrylate esters, such as methyl (2E)-3-(2-nitrophenyl)acrylate or ethyl (2E)-3-(2-nitrophenyl)acrylate, are valuable monomers for polymerization. sigmaaldrich.comnih.gov The presence of the vinyl group allows these molecules to participate in polymerization reactions, while the pendant 2-nitrophenyl group imparts specific functionalities to the resulting polymer. The synthesis is typically achieved by combining the acryloyl chloride with an alcohol, often in the presence of a base to neutralize the HCl generated.
Table 2: Synthesis of (2E)-3-(2-Nitrophenyl)acrylate Esters
| Alcohol Reactant | Product Name | CAS Number (Product) |
|---|---|---|
| Methanol | Methyl (2E)-3-(2-nitrophenyl)acrylate | 612-43-1 |
| Ethanol | Ethyl (2E)-3-(2-nitrophenyl)acrylate | 24393-59-7 |
| 2-Hydroxyethyl methacrylate | 2-((((2E)-3-(2-nitrophenyl)acryloyl)oxy)methyl)acrylate | Not Available |
Incorporation into Polymeric Architectures for Advanced Materials
The derivatives of this compound are key building blocks for creating functional polymers with tailored properties. The pendant nitrophenyl group can be used to influence the optical, electronic, or chemical characteristics of the final material.
Acrylate esters derived from this compound can undergo polymerization via several methods, most commonly free-radical polymerization. psu.edu Techniques such as Atom Transfer Radical Polymerization (ATRP) offer controlled polymerization, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity. cmu.edu In a typical process, the monomer is polymerized using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide in an appropriate solvent. psu.edu The resulting polymer chain features repeating acrylate units, each bearing a pendant 2-nitrophenyl group. researchgate.net These pendant groups can significantly alter the polymer's properties, such as its solubility, thermal stability, and refractive index. researchgate.net
Crosslinking transforms linear polymer chains into a three-dimensional network, dramatically enhancing mechanical strength, thermal stability, and chemical resistance. specialchem.com For polyacrylates with pendant nitrophenyl groups, several crosslinking strategies can be envisioned. One common method involves the chemical reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting amino groups are reactive handles that can be crosslinked using difunctional reagents like diepoxides or diisocyanates. nih.gov Alternatively, if a di-functional acrylate monomer (a crosslinker) is included during the initial polymerization, a crosslinked network is formed directly. researchgate.net Advanced strategies may also exploit the photochemical properties of the nitrophenyl group for light-induced crosslinking. european-coatings.com
Precursors for Heterocyclic Compound Synthesis
This compound and its derivatives are valuable precursors for the synthesis of nitrogen-containing heterocyclic compounds, particularly quinolines. ontosight.ai The key transformation is the reductive cyclization of the ortho-nitrophenyl group. When N-aryl (2E)-3-(2-nitrophenyl)acrylamides undergo reduction, the newly formed amino group can attack the α,β-unsaturated system intramolecularly, leading to the formation of a dihydroquinolinone ring system. researchgate.net Subsequent oxidation or aromatization can yield the corresponding quinolone. nih.gov This strategy is a powerful tool in medicinal chemistry for accessing the quinoline (B57606) scaffold, which is present in numerous biologically active compounds. organic-chemistry.orgorientjchem.org Various reducing agents and reaction conditions can be employed to control the outcome of the cyclization. nih.gov
Utilization in Multi-component Reactions and Convergent Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency and atom economy. researchgate.net As a reactive acyl chloride, this compound is a suitable candidate for isocyanide-based MCRs, such as the Ugi four-component reaction. mdpi.com In a potential Ugi reaction, the this compound would serve as the acid component, reacting with an aldehyde (or ketone), an amine, and an isocyanide. This would rapidly generate complex, multi-functional molecules incorporating the 2-nitrocinnamoyl scaffold. This approach allows for the rapid construction of diverse chemical libraries from simple starting materials, embodying the principles of convergent synthesis. mdpi.com
Spectroscopic Characterization and Computational Chemistry Studies
Spectroscopic Analysis of (2E)-3-(2-Nitrophenyl)acryloyl chloride and its Derivatives
Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy helps map the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and provides information on fragmentation patterns.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and vinylic protons.
Aromatic Protons: The four protons on the 2-nitrophenyl group would appear in the downfield region, typically between 7.5 and 8.5 ppm. Due to the ortho-substitution, they would exhibit a complex splitting pattern (e.g., multiplets, doublets of doublets) arising from ortho- and meta-couplings.
Vinylic Protons: The two protons of the acryloyl moiety (Cα-H and Cβ-H) are expected to form an AX or AB system. The proton on the β-carbon (adjacent to the aromatic ring) would be further downfield than the α-carbon proton due to conjugation with the phenyl ring and the carbonyl group. A large coupling constant (J value) of approximately 15-18 Hz would be expected, confirming the (E) or trans configuration of the double bond. For the parent acryloyl chloride, vinylic protons appear in the 6.0-6.6 ppm range chemicalbook.comresearchgate.net.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all unique carbon atoms in the molecule.
Carbonyl Carbon: The acid chloride carbonyl carbon is expected to have a chemical shift in the range of 165-170 ppm.
Aromatic Carbons: The six carbons of the nitrophenyl ring would appear in the typical aromatic region of 120-150 ppm. The carbon atom bearing the nitro group (C-NO₂) would be significantly deshielded.
Vinylic Carbons: The two sp² hybridized carbons of the double bond would be found between approximately 125 and 145 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Carbonyl (C=O) | - | ~165-170 | Characteristic for acid chlorides. |
| α-Carbon CH | ~6.5-7.0 | ~130-135 | Vinylic proton, doublet. |
| β-Carbon CH | ~7.8-8.2 | ~140-145 | Vinylic proton, doublet, downfield due to conjugation. |
| Aromatic CHs | ~7.5-8.5 | ~124-135 | Complex multiplets. |
| Aromatic C-NO₂ | - | ~148-152 | Quaternary carbon, deshielded by nitro group. |
| Aromatic C-CH | - | ~130-135 | Quaternary carbon. |
IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its key structural features chemicalbook.comresearchgate.netuobabylon.edu.iq.
C=O Stretch (Acid Chloride): A very strong and sharp absorption band is expected at a high frequency, characteristic of an acid chloride carbonyl group. For saturated acid chlorides, this band appears around 1800 cm⁻¹ uobabylon.edu.iq. Conjugation with the double bond and the aromatic ring would lower this frequency to approximately 1760-1780 cm⁻¹ uobabylon.edu.iq.
NO₂ Stretches (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.
C=C Stretch (Alkene and Aromatic): The stretching vibration of the vinylic C=C double bond is expected in the 1620-1640 cm⁻¹ region. Aromatic C=C stretching bands would appear around 1600 and 1475 cm⁻¹.
C-Cl Stretch: The carbon-chlorine stretch is expected to appear in the fingerprint region, typically between 550 and 730 cm⁻¹ uobabylon.edu.iq.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Acryloyl Chloride | C=O Stretch | 1760 - 1780 | Strong, Sharp |
| Nitro Group | Asymmetric Stretch | 1520 - 1560 | Strong |
| Nitro Group | Symmetric Stretch | 1340 - 1360 | Strong |
| Alkene | C=C Stretch | 1620 - 1640 | Medium |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 | Medium to Weak |
| Acryloyl Chloride | C-Cl Stretch | 550 - 730 | Medium |
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern under electron ionization (EI) or other ionization methods.
The molecular ion peak (M⁺) for this compound (C₉H₆ClNO₃) would be observed, considering the isotopes of chlorine (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio.
Key fragmentation pathways for cinnamoyl and other carbonyl derivatives often involve initial cleavage at the carbonyl group asianpubs.orgmiamioh.edu. Expected fragmentation for the title compound includes:
Loss of Chlorine: A primary fragmentation would be the loss of the chlorine radical to form the [M-Cl]⁺ acylium ion. This is often a very stable and prominent ion.
Loss of Carbon Monoxide: The resulting [M-Cl]⁺ ion could subsequently lose a molecule of carbon monoxide (CO) to form a nitrostyrene-type radical cation.
Cleavage of the Nitro Group: Fragmentation involving the loss of the nitro group (NO₂) or nitric oxide (NO) is also a common pathway for nitroaromatic compounds.
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the vinylic carbon is a characteristic fragmentation mode for carbonyl compounds miamioh.edu.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description | Predicted m/z (for ³⁵Cl) |
| [C₉H₆ClNO₃]⁺ | Molecular Ion (M⁺) | 211 |
| [C₉H₆NO₃]⁺ | Loss of Cl radical | 176 |
| [C₈H₆NO₂]⁺ | Loss of Cl, then CO | 148 |
| [C₉H₆ClO]⁺ | Loss of NO₂ radical | 165 |
Advanced Structural Elucidation Techniques
While standard spectroscopy provides essential data, advanced techniques like X-ray crystallography offer definitive information about the three-dimensional structure and conformation of molecules in the solid state.
Studies on derivatives such as 2-Methyl-3-(4-nitrophenyl)acrylic acid reveal important structural features that can be extrapolated researchgate.netnih.gov. In this related compound, the acrylic acid moiety is largely planar, but the phenyl ring is twisted out of this plane, with a reported dihedral angle of 42.84° between the aromatic ring and the carboxylate group nih.gov. This twisting is a common feature in substituted cinnamoyl systems to relieve steric strain.
For this compound, a significant dihedral angle between the plane of the phenyl ring and the plane of the acryloyl group is also expected. The steric hindrance caused by the bulky nitro group at the ortho position would likely enforce a non-planar conformation. The crystal packing would be governed by intermolecular forces such as dipole-dipole interactions and potentially π-π stacking of the aromatic rings.
The conformational properties of this compound are primarily dictated by the rotation around the single bond connecting the phenyl ring to the vinylic carbon. Computational and experimental studies on related molecules highlight the conformational impact of ortho-substituents.
A key factor is the steric interaction between the ortho-nitro group and the acryloyl chloride moiety. This interaction likely prevents the molecule from adopting a fully planar conformation, which would be ideal for maximum π-conjugation. A computational study on a different molecule containing an o-nitrophenyl group noted that the unsymmetrical nature of this substituent leads to a higher number of possible low-energy conformations compared to its para-substituted analog semanticscholar.org. The study also found that steric hindrance can lead to a lack of conjugation between the substituent and the aromatic ring semanticscholar.org.
Therefore, it is predicted that this compound exists in a twisted conformation where the phenyl ring and the acryloyl plane are at a significant dihedral angle to each other to minimize steric repulsion. This twisting would influence the electronic properties of the molecule by partially interrupting the conjugation between the aromatic ring and the α,β-unsaturated carbonyl system.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For a molecule like this compound, these methods can elucidate its stable conformations, electronic properties, and potential reactivity, offering insights that are complementary to experimental data.
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy, electron density, and other properties.
For this compound, DFT calculations, typically employing a functional like B3LYP or PBEPBE with a basis set such as 6-311G++(d,p), would be used to determine its most stable three-dimensional structure. researchgate.net This geometry optimization process minimizes the energy of the molecule to predict key structural parameters. The presence of the nitro group and the acryloyl chloride moiety, both of which are strongly electron-withdrawing, significantly influences the electronic distribution across the molecule. DFT calculations can quantify this through the generation of an electrostatic potential map, which would visualize the electron-rich and electron-poor regions of the molecule, highlighting the electrophilic nature of the carbonyl carbon and the carbons of the aromatic ring.
Illustrative Data Table for Predicted Geometrical Parameters: Note: The following data are hypothetical and serve to illustrate the typical output of a DFT calculation for this molecule, based on known values for similar structures.
| Parameter | Predicted Value |
| C=O Bond Length | ~1.19 Å |
| C-Cl Bond Length | ~1.79 Å |
| C=C Bond Length | ~1.34 Å |
| N-O Bond Length (avg.) | ~1.22 Å |
| C=C-C Bond Angle | ~121° |
| O=C-Cl Bond Angle | ~120° |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). youtube.compku.edu.cn
For this compound, the strong electron-withdrawing nature of the nitro (-NO₂) and acryloyl chloride (-COCl) groups is expected to significantly lower the energies of both the HOMO and LUMO. A low-energy LUMO indicates a strong electrophile, susceptible to nucleophilic attack. FMO analysis would likely show the LUMO to be localized predominantly over the acryloyl moiety, particularly the carbonyl carbon and the β-carbon of the double bond, making these the primary sites for reaction with nucleophiles. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. Theoretical studies on related nitrophenols have shown that the nitro substituent increases the energy gap between orbitals, influencing molecular stability. researchgate.net
Illustrative FMO Data Table: Note: These energy values are illustrative examples based on typical values for similar nitroaromatic compounds.
| Orbital | Predicted Energy (eV) | Description |
| HOMO | ~ -8.5 | Indicates electron-donating capability (low) |
| LUMO | ~ -3.0 | Indicates electron-accepting capability (high) |
| HOMO-LUMO Gap | ~ 5.5 eV | Suggests moderate kinetic stability, high reactivity |
Molecular Dynamics Simulations to Model Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, such as conformational changes and interactions with solvent molecules or biological targets.
An MD simulation of this compound in a solvent like water would reveal how the molecule interacts with its environment. Due to the presence of polar groups (nitro and carbonyl), it would likely form specific interactions with polar solvent molecules. Furthermore, if this compound were to be studied as an inhibitor of a specific protein, MD simulations could model its binding to the active site. These simulations can predict the stability of the molecule-protein complex, identify key interacting amino acid residues, and calculate binding free energies, providing insight into its mechanism of action at a molecular level. Studies on related materials have used MD simulations to investigate mechanical and thermal properties. researchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For analogues of this compound, a QSAR model could be developed to predict their activity, for instance, as enzyme inhibitors or antimicrobial agents.
To build a QSAR model, a set of analogue compounds with known activities is required. For each molecule, a series of numerical values, known as molecular descriptors, are calculated. These can include physicochemical properties (e.g., logP for lipophilicity), electronic descriptors (e.g., HOMO/LUMO energies, dipole moment), and topological indices that describe the molecule's size and shape. researchgate.netmdpi.com For nitroaromatic compounds, key descriptors often include hydrophobicity (LogKow) and electronic parameters like the LUMO energy (E-LUMO), which correlate with their electrophilic nature and potential toxicity. nih.gov
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that links these descriptors to the observed biological activity. mdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent or selective compounds.
Example of Descriptors Used in QSAR for Nitroaromatic Analogues:
| Descriptor Class | Example Descriptor | Property Represented |
| Electronic | E-LUMO | Electrophilicity, reactivity towards nucleophiles |
| Lipophilic | LogP / LogKow | Hydrophobicity, ability to cross cell membranes |
| Steric | Molar Refractivity (MR) | Molecular volume and polarizability |
| Topological | Molecular Connectivity Index | Molecular branching and complexity |
Applications in Specialized Organic Synthesis and Chemical Research
Intermediate in the Synthesis of Complex Organic Molecules
The chemical architecture of (2E)-3-(2-Nitrophenyl)acryloyl chloride makes it a valuable precursor in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds which form the core of many pharmaceuticals and biologically active substances. The presence of the electrophilic acryloyl chloride moiety and the nitro group on the aromatic ring allows for a range of chemical transformations.
One significant application is in the synthesis of quinazolines and their derivatives . These compounds are of great interest in medicinal chemistry due to their wide spectrum of biological activities. The general synthetic strategy involves the reaction of the acryloyl chloride with an appropriate amino-substituted aromatic compound, followed by cyclization. The nitro group can be subsequently reduced to an amino group, which can then participate in the formation of the quinazoline (B50416) ring system. While specific examples detailing the direct use of this compound are not abundant in readily available literature, the synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative with an acid chloride, followed by cyclization. The 2-nitrophenyl group in the starting material can be strategically utilized to introduce substituents on the resulting quinazoline scaffold.
Similarly, this compound is a potential precursor for the synthesis of benzodiazepines , another important class of psychoactive drugs. The synthesis of benzodiazepines often involves the reaction of a 2-aminobenzophenone (B122507) derivative with an amino acid or its derivative. This compound can be used to introduce the three-carbon chain required for the formation of the seven-membered diazepine (B8756704) ring. The synthetic route would typically involve the reaction of the acryloyl chloride with a suitable diamine or amino alcohol, followed by intramolecular cyclization. The nitro group can be a handle for further functionalization or can be reduced to an amino group to facilitate the cyclization process.
Precursor for Compounds with Specific Chemical Reactivities
The reactivity of this compound is dictated by its α,β-unsaturated carbonyl system and the ortho-nitro substituent on the phenyl ring. This combination makes it a valuable precursor for compounds with tailored chemical reactivities.
The α,β-unsaturated carbonyl moiety is a classic Michael acceptor, making the molecule susceptible to Michael addition reactions . wikipedia.orgmasterorganicchemistry.com Nucleophiles such as amines, thiols, and carbanions can add to the β-carbon of the acryloyl group. This reactivity is fundamental in constructing more complex molecular frameworks and is a key step in the synthesis of many pharmaceutical agents. wikipedia.org For instance, the reaction with thiols is particularly relevant in the context of covalent inhibitors of enzymes, where a cysteine residue in the active site acts as the nucleophile. nih.gov
Furthermore, the electron-withdrawing nature of the 2-nitrophenyl group enhances the electrophilicity of the double bond, potentially influencing the rate and selectivity of the Michael addition. The ortho-nitro group can also exert steric effects that direct the approach of the nucleophile.
The double bond in the acryloyl moiety can also participate in cycloaddition reactions , such as the Diels-Alder reaction, where it can act as a dienophile. wikipedia.orgsigmaaldrich.com This allows for the construction of six-membered rings with a high degree of stereocontrol. The substituents on the dienophile play a crucial role in determining the reactivity and the stereochemical outcome of the reaction. The 2-nitrophenyl group, being electron-withdrawing, can activate the dienophile for reactions with electron-rich dienes.
Development of Functional Polymers and Coatings
This compound and its parent compound, 2-nitrocinnamic acid, are valuable monomers for the synthesis of functional polymers and coatings with specialized properties, particularly those that are responsive to external stimuli like light.
The 2-nitrophenyl group is a well-known photocleavable protecting group . digitellinc.com Polymers incorporating this moiety can be designed to be photoresponsive. Upon irradiation with UV light, the nitro group can induce cleavage of the polymer backbone or the release of a tethered molecule. This property is highly desirable for applications in drug delivery, tissue engineering, and photolithography. For instance, polymers with pendant 2-nitrophenyl groups can be crosslinked, and upon irradiation, the crosslinks can be cleaved, leading to a change in the material's properties, such as solubility or swelling. mdpi.com
Moreover, cinnamic acid and its derivatives are known to undergo [2+2] photocycloaddition reactions , leading to the formation of cyclobutane (B1203170) rings. digitellinc.combilkent.edu.trbilkent.edu.trrsc.orgresearchgate.net This reaction can be used to crosslink polymers containing cinnamate (B1238496) moieties, resulting in the formation of a stable network. researchgate.net This photo-crosslinking is a key technology in the production of photoresists for microelectronics and in the development of photocurable coatings and adhesives. The specific substitution on the phenyl ring can influence the efficiency and wavelength at which this photocycloaddition occurs.
Utilization in Supramolecular Chemistry and Molecular Recognition Studies
While direct applications of this compound in supramolecular chemistry are not extensively documented, its structural features suggest potential for its use in the design and synthesis of host molecules for molecular recognition.
The rigid backbone provided by the phenyl and acryloyl groups, combined with the potential for functionalization through the nitro group, makes it a candidate for the construction of supramolecular cages and molecular tweezers . digitellinc.com These host molecules are designed to bind specific guest molecules through non-covalent interactions. The 2-nitrophenyl group could be modified to introduce recognition sites or to act as a chromophore for sensing applications. For instance, reduction of the nitro group to an amine would provide a site for further elaboration into more complex structures capable of encapsulating guest molecules. wikipedia.orgbldpharm.comnih.govresearchgate.net
Furthermore, derivatives of this compound could be used in the development of molecularly imprinted polymers (MIPs) . In molecular imprinting, a template molecule is used to create specific recognition sites in a polymer matrix. The acryloyl group of this compound could be copolymerized with other monomers in the presence of a template molecule. After removal of the template, the resulting polymer would have cavities that are complementary in shape and functionality to the template, enabling selective rebinding. mdpi.com
Research into Corrosion Inhibition Applications of its Derivatives
Derivatives of this compound, particularly amides, are investigated for their potential as corrosion inhibitors for metals, especially in acidic environments. The effectiveness of organic corrosion inhibitors is often attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.
The general structure of these derivatives, which includes an aromatic ring, a carbonyl group, and heteroatoms (in the case of amides), is conducive to strong adsorption on metal surfaces. The π-electrons of the aromatic ring and the lone pair electrons on the nitrogen and oxygen atoms can interact with the vacant d-orbitals of the metal, leading to the formation of a stable adsorbed layer.
Studies on related acrylamide (B121943) and cinnamic acid derivatives have shown promising results. For example, N-aryl-3-(2-nitrophenyl)acrylamides could be synthesized from this compound and various anilines. The resulting molecules would possess multiple adsorption centers. Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are typically employed to evaluate the inhibition efficiency of these compounds. nih.govresearchgate.netnasa.govrsc.org Research has shown that the inhibition efficiency of such compounds often increases with their concentration. nih.govnih.gov The nature and position of substituents on the aromatic rings can also significantly influence the corrosion inhibition performance. nih.govbilkent.edu.trmdpi.comnih.govresearchgate.netucc.ieresearchgate.net
Below is a table summarizing the corrosion inhibition efficiencies of some related organic compounds on mild steel in acidic media, illustrating the potential of this class of molecules.
| Inhibitor Class | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Acrylamide Derivatives | Carbon Steel | 1 M HCl | Up to 91.7 | nih.gov |
| Pyrimidinone Derivatives | Copper | 1.0 M Nitric Acid | Up to 89.6 | nih.gov |
| Furocoumarin Derivatives | Mild Steel | 1.0 M HCl | High | nih.gov |
Synthesis of Enzyme Inhibitors and Related Probes for Biochemical Research
The structural scaffold of this compound is closely related to that of chalcones , which are a class of compounds known for their diverse biological activities, including enzyme inhibition. Chalcones are α,β-unsaturated ketones with two aromatic rings. This compound can be considered a reactive precursor to a nitro-substituted chalcone (B49325).
Derivatives of this compound, particularly those where the chloride is replaced by an aryl group, are of interest as potential enzyme inhibitors . The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, enabling covalent modification of nucleophilic residues, such as cysteine, in the active site of enzymes like cysteine proteases . mdpi.comnih.govresearchgate.netresearchgate.net These enzymes are implicated in a variety of diseases, making them important therapeutic targets.
Furthermore, the chalcone scaffold has been explored for the development of kinase inhibitors . ed.ac.uknih.govnih.gov Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of cancer and other diseases. The planar structure of the chalcone backbone allows it to fit into the ATP-binding pocket of many kinases.
In addition to direct enzyme inhibition, derivatives of this compound can be used to synthesize biochemical probes . For instance, the nitro group can be used to create enzyme-activated fluorescent probes . ucc.iefrontiersin.orgnih.govmdpi.com In a typical design, the nitro group quenches the fluorescence of a nearby fluorophore. Upon reduction of the nitro group by a specific nitroreductase enzyme, the fluorescence is restored, allowing for the detection of the enzyme's activity. Such probes are valuable tools for studying biological processes and for diagnostic applications. rsc.orgpharmaxchange.infonih.govnih.govnih.gov
The table below provides examples of enzyme classes that are targeted by chalcone-based inhibitors.
| Enzyme Class | Example of Target | Relevance | Reference |
| Cysteine Proteases | SARS-CoV 3CLpro & PLpro | Antiviral | nih.gov |
| Cysteine Proteases | Falcipain | Antimalarial | mdpi.com |
| Kinases | Bcr-Abl/C-Src | Anticancer | nih.gov |
Future Research Directions and Emerging Areas
Sustainable and Green Chemistry Approaches for Synthesis
Future research will likely prioritize the development of environmentally benign methods for the synthesis of (2E)-3-(2-Nitrophenyl)acryloyl chloride. A key focus will be the adoption of greener acylating agents to replace traditional reagents that often generate hazardous waste. One promising avenue is the use of solid phosgene, which serves as a more environmentally friendly alternative for the synthesis of related acryloyl chlorides. researchgate.net
Furthermore, the principles of green chemistry encourage conducting reactions under solvent-free conditions to minimize volatile organic compound (VOC) emissions and simplify purification processes. Research into solid-state or melt-phase reactions for the preparation of this compound could significantly reduce its environmental footprint. The use of reagents like oxalyl chloride and thionyl chloride in continuous-flow systems has been shown to be a more sustainable approach for producing acryloyl chloride, a strategy that could be adapted for its nitrophenyl derivative. nih.govdntb.gov.ua
Table 1: Comparison of Conventional vs. Green Reagents for Acryloyl Chloride Synthesis
| Reagent | Conventional/Green | Advantages | Disadvantages |
|---|---|---|---|
| Phosgene (gas) | Conventional | Highly reactive | Extremely toxic, difficult to handle |
| Thionyl chloride | Conventional | Effective | Produces SO2 and HCl as byproducts |
| Oxalyl chloride | Greener | Decomposes to gaseous byproducts (CO, CO2, HCl) | More expensive than thionyl chloride |
Development of Novel Catalytic Transformations
The development of innovative catalytic systems is a crucial direction for future research. For the synthesis of acrylics and acrylates, porous catalysts made of manganese and oxygen have shown promise in facilitating reactions with minimal waste. specialchem.com Exploring the application of similar porous catalytic systems for the synthesis of this compound could lead to more efficient and selective processes.
Moreover, catalysis will play a central role in the subsequent transformations of this reactive molecule. The development of catalysts that can selectively direct the reaction of the acryloyl chloride moiety without affecting the nitro group or the aromatic ring is of significant interest. This would enable the synthesis of a diverse range of functionalized molecules with precise structural control.
Exploration of Unprecedented Reactivity Profiles
The unique substitution pattern of this compound, with a nitro group in the ortho position, suggests the potential for unexpected reactivity. In a different chemical system, the steric repulsion in a nitro-substituted quinolone was found to distort the molecule, leading to unusual reactivity where the pyridone ring behaved as an activated nitroalkene. mdpi.com A similar phenomenon could be at play with this compound, where the ortho-nitro group may influence the electronic properties and conformation of the acryloyl moiety in unforeseen ways.
Future studies should aim to systematically investigate the reactivity of this compound under a variety of conditions to uncover these potentially novel reaction pathways. This could involve exploring its behavior in cycloaddition reactions, reactions with unconventional nucleophiles, and under photochemical or electrochemical conditions.
Computational Design and Prediction of New Derivatives with Tuned Properties
Computational chemistry is set to become an indispensable tool in guiding the future exploration of this compound and its derivatives. In-silico design and molecular modeling can be employed to predict the properties of novel derivatives, such as their reactivity, stability, and potential biological activity. nih.govresearchgate.net This computational-first approach allows for the rational design of molecules with specific, desired characteristics before their synthesis is attempted in the laboratory, saving significant time and resources.
By creating virtual libraries of amides, esters, and other derivatives of this compound, researchers can screen for compounds with promising attributes. For instance, docking studies could predict the binding affinity of these derivatives to biological targets, while quantum chemical calculations could provide insights into their electronic structure and reactivity, helping to explain and predict their chemical behavior.
Integration into Flow Chemistry and Automation for High-Throughput Synthesis
The integration of the synthesis and reactions of this compound into continuous-flow systems and automated platforms represents a significant leap forward. The synthesis of the parent compound, acryloyl chloride, has already been successfully demonstrated in a continuous-flow setup, which offers enhanced safety, efficiency, and scalability. nih.govsemanticscholar.org Applying this technology to the synthesis of the more complex this compound is a logical and promising next step.
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. europa.eu When combined with automation, it allows for the rapid synthesis and screening of a large number of derivatives. This high-throughput approach will be invaluable for exploring the structure-activity relationships of novel compounds derived from this compound, accelerating the discovery of new materials and molecules with valuable properties.
Q & A
Basic Research Questions
Q. What are the optimal laboratory methods for synthesizing (2E)-3-(2-Nitrophenyl)acryloyl chloride?
- Method : React 3-(2-nitrophenyl)acrylic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (~40°C) for 3 hours. After cooling, concentrate the mixture in vacuo to isolate the product.
- Critical Parameters : Maintain anhydrous conditions to prevent hydrolysis. Use freshly distilled reagents to avoid side reactions.
- Reference : Adapted from protocols for analogous acryloyl chlorides .
Q. How should this compound be stored to ensure stability?
- Storage Protocol : Store in airtight, light-resistant containers under inert gas (argon) at 2–8°C. Include desiccants (e.g., molecular sieves) to absorb moisture.
- Handling : Use Schlenk lines or gloveboxes for transfers. Avoid exposure to humid environments during reactions.
- Reference : Based on handling guidelines for reactive acyl chlorides .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H NMR : Vinyl protons (δ 6.5–7.5 ppm, J ≈ 16 Hz for E-isomer) and nitrophenyl aromatic protons (δ 7.8–8.5 ppm).
- IR : Strong C=O stretch (~1800 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion peak at m/z 225.62 (theoretical MW).
- Reference : Standard characterization for acryloyl derivatives .
Advanced Research Questions
Q. How does the ortho-nitro substituent influence reactivity compared to para/meta isomers?
- Steric and Electronic Effects : The ortho-nitro group introduces steric hindrance near the acryloyl group, slowing nucleophilic attacks. Electron-withdrawing effects enhance electrophilicity at the carbonyl carbon.
- Experimental Validation : Compare reaction rates with para/meta isomers in nucleophilic acyl substitutions (e.g., with amines). Use HPLC to quantify kinetic differences.
- Reference : Nitrophenyl substitution patterns and reactivity .
Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound?
- Strategies :
- Perform control experiments with standardized solvents (e.g., dry toluene vs. aqueous THF).
- Use in situ IR to monitor acyl chloride consumption (C=O peak at ~1800 cm⁻¹).
- Isotopic labeling (e.g., H₂¹⁸O) to track hydrolysis pathways.
Q. What strategies improve regioselectivity in Michael additions or cycloadditions with this compound?
- Approaches :
- Use bulky bases (e.g., DIPEA) to direct nucleophilic attack to the β-carbon.
- Employ low-polarity solvents (toluene) to favor kinetic over thermodynamic control.
- Optimize temperature (−20°C to 0°C) to suppress side reactions.
- Validation : Monitor regioselectivity via ¹H NMR (vinyl proton splitting patterns).
- Reference : Regioselective acryloyl chloride reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
